
7-Bromo-4,6-dichloro-3-methylquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4,6-dichloro-3-methylquinolin-8-amine is a quinoline derivative with the molecular formula C10H7BrCl2N2 and a molecular weight of 305.99 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of 3-methylquinoline, followed by amination at the 8th position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents like dichloromethane or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the quinoline ring.
Coupling Reactions: The compound is also a candidate for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .
科学的研究の応用
7-Bromo-4,6-dichloro-3-methylquinolin-8-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
類似化合物との比較
- 7-Bromo-4-chloro-6-methylquinoline
- 6-Bromo-4,7-dichloroquinoline
- 4,6-Dichloro-3-methylquinoline
Comparison: Compared to its analogs, 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine exhibits unique properties due to the specific arrangement of bromine, chlorine, and methyl groups. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound in various research fields .
特性
分子式 |
C10H7BrCl2N2 |
|---|---|
分子量 |
305.98 g/mol |
IUPAC名 |
7-bromo-4,6-dichloro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H7BrCl2N2/c1-4-3-15-10-5(8(4)13)2-6(12)7(11)9(10)14/h2-3H,14H2,1H3 |
InChIキー |
ZSBWGNQRUILWKD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1)N)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
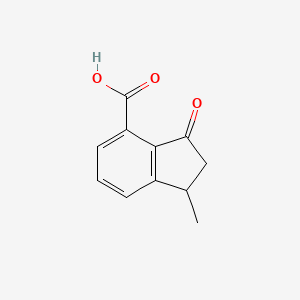
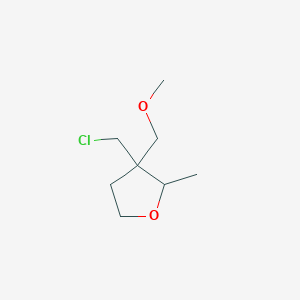
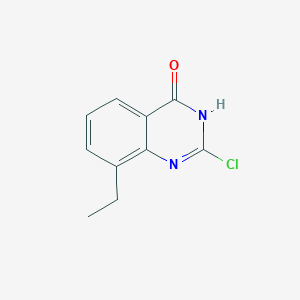

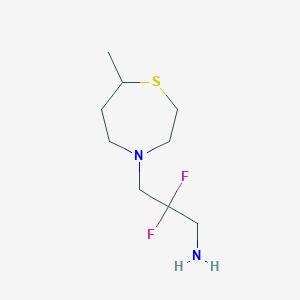
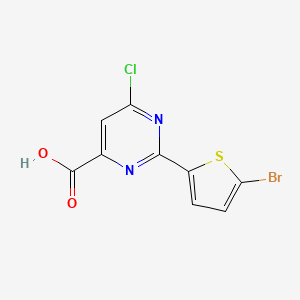
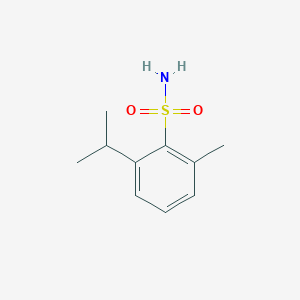
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)
